molecular formula C13H12N2O B12678588 Harmine C-11 CAS No. 171882-19-2

Harmine C-11

Cat. No.: B12678588
CAS No.: 171882-19-2
M. Wt: 211.25 g/mol
InChI Key: BXNJHAXVSOCGBA-JVVVGQRLSA-N
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Description

Harmine C-11, also known as [11C]harmine, is a radiolabeled derivative of harmine, a naturally occurring β-carboline alkaloid. Harmine is primarily isolated from the seeds of the medicinal plant Peganum harmala and the vine Banisteriopsis caapi. This compound is utilized in positron emission tomography (PET) imaging due to its ability to bind to monoamine oxidase A (MAO-A) enzymes in the brain, making it a valuable tool in neuroimaging and psychiatric research .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Harmine C-11 involves the incorporation of the radioactive isotope carbon-11 into the harmine molecule. One common method is the [11C]methylation of harmine using [11C]methyl iodide. This reaction typically occurs in the presence of a base, such as sodium hydroxide, and is conducted under controlled conditions to ensure the efficient incorporation of the radioactive isotope .

Industrial Production Methods: Industrial production of this compound requires specialized facilities equipped with cyclotrons to produce carbon-11. The short half-life of carbon-11 (approximately 20.4 minutes) necessitates rapid synthesis and purification processes. Automated synthesis modules are often employed to streamline the production and ensure high radiochemical purity .

Chemical Reactions Analysis

Types of Reactions: Harmine C-11 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Harmine C-11 has a wide range of scientific research applications:

    Chemistry: Used as a radiotracer in PET imaging to study the distribution and kinetics of MAO-A in the brain.

    Biology: Investigates the role of MAO-A in neurodegenerative diseases and psychiatric disorders.

    Medicine: Assists in diagnosing and monitoring conditions such as depression, Parkinson’s disease, and Alzheimer’s disease.

    Industry: Utilized in the development of new pharmaceuticals targeting MAO-A

Mechanism of Action

Harmine C-11 exerts its effects by binding to the MAO-A enzyme, inhibiting its activity. This inhibition prevents the breakdown of monoamine neurotransmitters such as serotonin, dopamine, and norepinephrine, leading to increased levels of these neurotransmitters in the brain. The binding of this compound to MAO-A can be visualized using PET imaging, providing insights into the enzyme’s distribution and activity in various neurological conditions .

Comparison with Similar Compounds

Uniqueness of Harmine C-11: this compound’s uniqueness lies in its radiolabeling with carbon-11, enabling its use in PET imaging. This allows for non-invasive, real-time visualization of MAO-A activity in the brain, providing valuable data for research and clinical applications .

Properties

CAS No.

171882-19-2

Molecular Formula

C13H12N2O

Molecular Weight

211.25 g/mol

IUPAC Name

7-(111C)methoxy-1-methyl-9H-pyrido[3,4-b]indole

InChI

InChI=1S/C13H12N2O/c1-8-13-11(5-6-14-8)10-4-3-9(16-2)7-12(10)15-13/h3-7,15H,1-2H3/i2-1

InChI Key

BXNJHAXVSOCGBA-JVVVGQRLSA-N

Isomeric SMILES

CC1=NC=CC2=C1NC3=C2C=CC(=C3)O[11CH3]

Canonical SMILES

CC1=NC=CC2=C1NC3=C2C=CC(=C3)OC

Origin of Product

United States

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